N-(2-(Dimethylamino)ethyl)-9-methoxy-1-phenazinecarboxamide
Description
N-(2-(Dimethylamino)ethyl)-9-methoxy-1-phenazinecarboxamide is a synthetic phenazine derivative designed as a DNA-intercalating antitumor agent. Its structure features a phenazine core (a planar, electron-deficient heteroaromatic system) substituted with a methoxy group at the 9-position and a dimethylaminoethyl carboxamide side chain at the 1-position (Fig. 1). This compound was synthesized via fluorine-directed ring closure of N-phenyl-3-nitroanthranilic acids, as described by Rewcastle et al. (1987) .
In preclinical studies, this derivative demonstrated exceptional activity against Lewis lung carcinoma in mice, achieving high cure rates in advanced disease models. Its efficacy is attributed to its ability to intercalate into DNA and disrupt replication, with the 9-methoxy group enhancing cytotoxicity by acting as an electron-withdrawing substituent .
Properties
CAS No. |
103943-13-1 |
|---|---|
Molecular Formula |
C18H20N4O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide |
InChI |
InChI=1S/C18H20N4O2/c1-22(2)11-10-19-18(23)12-6-4-7-13-16(12)21-17-14(20-13)8-5-9-15(17)24-3/h4-9H,10-11H2,1-3H3,(H,19,23) |
InChI Key |
CMOMBJSTLVSUTD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)OC |
Origin of Product |
United States |
Preparation Methods
Key Steps in the Preparation
Formation of Phenazine-1-carboxylic Acid Derivatives: The synthesis often begins with fluorine-directed ring closure of N-phenyl-3-nitroanthranilic acids to yield phenazine-1-carboxylic acids with various substitutions, including the 9-methoxy group.
Amidation: The carboxylic acid intermediate is then converted to the corresponding carboxamide by reaction with 2-(dimethylamino)ethylamine, typically using coupling agents or activating reagents such as 1-propylphosphoric cyclic anhydride (T3P) or carbonyldiimidazole (CDI).
Purification: Post-reaction workup includes aqueous extraction, drying over anhydrous agents, and chromatographic purification to isolate the target compound with high purity (often >98% by HPLC).
Representative Reaction Conditions
Detailed Preparation Methodology
Synthesis of the Phenazine Core
The phenazine ring system with a 9-methoxy substitution is synthesized via condensation of 1,2-naphthoquinones with 2,3-diaminobenzoic acids or through fluorine-directed ring closure of nitroanthranilic acid derivatives. This regioselective approach ensures the correct positioning of the methoxy group on the phenazine framework.
Amidation with 2-(Dimethylamino)ethylamine
The carboxylic acid intermediate is activated using coupling reagents such as 1-propylphosphoric cyclic anhydride or carbonyldiimidazole in the presence of a base like triethylamine or Diisopropylethylamine (DIPEA). The activated intermediate then reacts with 2-(dimethylamino)ethylamine to form the target carboxamide.
Purification and Characterization
After the reaction, the mixture is quenched with water, extracted multiple times with organic solvents such as ethyl acetate or dichloromethane, and dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the crude product is purified by silica gel column chromatography.
- Purity is confirmed by HPLC, with typical purities exceeding 98% at 230 nm wavelength.
- Structural confirmation is performed using ^1H NMR and LC-MS, with characteristic signals corresponding to the phenazine core and the dimethylaminoethyl side chain.
Research Findings and Comparative Data
Biological Activity Correlation
Studies have shown that substitution at the 9-position of the phenazine ring, particularly with a methoxy group, significantly enhances cytotoxic activity against cancer cell lines. The compound exhibits dual inhibition of topoisomerase I and II enzymes, targeting DNA topology at different cell cycle stages.
Structure-Activity Relationship (SAR)
Analytical Data Summary
Summary Table of Preparation Parameters
Chemical Reactions Analysis
Key Reaction Mechanisms
2.1 Functional Group Reactivity
The compound exhibits reactivity through:
-
Dimethylamino group : Participates in nucleophilic substitutions and protonation under acidic conditions
-
Carboxamide group : Susceptible to hydrolysis (acidic or basic conditions) and acylation
-
Methoxy substituent : Directs regioselectivity in electrophilic aromatic substitutions
2.2 Oxidation/Reduction Pathways
Phenazine derivatives can undergo oxidation to form quinone-like intermediates, altering biological activity. This reaction is influenced by:
Biological Mechanisms and Reactivity
3.1 DNA Interaction
The compound demonstrates intercalative DNA binding due to the planar phenazine core, leading to:
-
Oxidative stress induction via reactive oxygen species generation
3.2 Protein Binding
Spectroscopic studies reveal interactions with serum albumins, influenced by:
-
Hydrogen bonding between the carboxamide group and protein residues
-
Hydrophobic interactions mediated by the dimethylaminoethyl chain
Comparative Analysis of Related Compounds
Critical Reaction Parameters
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
N-(2-(Dimethylamino)ethyl)-9-methoxy-1-phenazinecarboxamide is part of a class of phenazine derivatives that have shown promising anticancer properties. Research indicates that phenazine compounds can interact with DNA and inhibit key enzymes involved in cancer cell proliferation.
Case Studies:
- Antitumor Activity : A study demonstrated that derivatives of phenazine, including this compound, exhibited significant cytotoxicity against various cancer cell lines. For instance, the compound was evaluated against human leukemia cells and solid tumors, showing IC50 values in the low micromolar range, indicating potent anticancer activity .
- Mechanism of Action : The mechanism of action involves DNA intercalation and inhibition of topoisomerase enzymes, which are critical for DNA replication. This results in apoptosis (programmed cell death) in cancer cells, making these compounds valuable in developing new chemotherapeutic agents .
Drug Delivery Systems
The compound has also been explored in the context of drug delivery systems. Its chemical structure allows for modifications that enhance its solubility and stability, making it suitable for formulating effective drug delivery vehicles.
Innovative Applications:
- Polymer Conjugates : Recent advancements have incorporated this compound into polymer-based drug delivery systems. For example, grafting this compound onto silica nanoparticles has resulted in pH-sensitive drug carriers that release their payload specifically in acidic tumor environments .
- Controlled Release Mechanisms : The incorporation of the compound into amphiphilic copolymers has shown promise in achieving controlled drug release. The polymer's response to pH changes allows for targeted therapy, minimizing side effects on healthy tissues while maximizing the therapeutic effect on tumors .
Antimicrobial Properties
In addition to its anticancer applications, this compound has exhibited antimicrobial properties against various pathogens.
Research Findings:
- Antimicrobial Activity : Studies have indicated that phenazine derivatives possess broad-spectrum antimicrobial activity. This includes efficacy against resistant strains of bacteria and fungi, highlighting their potential as alternative therapeutic agents in combating infections .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation through DNA interaction | Significant cytotoxicity with low IC50 values |
| Drug Delivery Systems | Development of pH-sensitive carriers for targeted drug release | Enhanced solubility and stability |
| Antimicrobial Properties | Broad-spectrum activity against bacteria and fungi | Potential against resistant strains |
Mechanism of Action
The mechanism of action of N-(2-(Dimethylamino)ethyl)-9-methoxy-1-phenazinecarboxamide involves its interaction with various molecular targets. The phenazine core can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The 9-methoxy group on the phenazine ring is critical for activity. Evidence from Rewcastle et al. (1987) highlights that substituents at the 9-position yield the highest cytotoxicity, likely due to optimized electronic interactions with DNA. For example:
- Non-9-substituted analogs: Compounds with substituents at positions 3 or 7 showed reduced activity, emphasizing the importance of the 9-position .
Table 1: Substituent Effects on Phenazinecarboxamide Activity
Side Chain Modifications
The dimethylaminoethyl side chain enhances solubility and DNA interaction. Comparisons with other side chains include:
- N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (): This quinoline derivative has a longer alkyl chain (propyl vs. ethyl) and a hydroxyquinoline core. Its molecular weight (309.79 g/mol) and structure suggest reduced DNA intercalation efficiency compared to the phenazine-based compound .
Table 2: Side Chain and Core Structure Comparison
*Estimated based on phenazine core (C12H8N2), carboxamide (CONH-), and substituents.
Core Structure Variations
- Phenazine vs. Quinoline: Phenazine’s planar, electron-deficient structure facilitates stronger DNA intercalation compared to quinoline derivatives, which have a single aromatic ring and less rigid geometry .
- Phenazine vs. Carbazole : Carbazole derivatives () exhibit antimicrobial rather than antitumor activity, likely due to differences in electronic properties and target selectivity .
Biological Activity
N-(2-(Dimethylamino)ethyl)-9-methoxy-1-phenazinecarboxamide is a phenazine derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a phenazine core with a methoxy group at the 9-position and a dimethylaminoethyl side chain. This structural arrangement enhances its pharmacological properties, particularly its interaction with biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C24H25N5O2 |
| Molecular Weight | 415.495 g/mol |
| Structural Class | Phenazine derivative |
Research indicates that this compound exhibits its biological activity primarily through the following mechanisms:
- Topoisomerase Inhibition : Similar to other acridine derivatives, it has been shown to inhibit topoisomerases I and II, which are crucial for DNA replication and transcription. This inhibition leads to DNA damage and subsequent cell death in cancer cells .
- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. It induces apoptosis through mitochondrial pathways, involving the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2 .
- Antimicrobial Activity : this compound shows notable antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in infectious disease treatment.
Antitumor Activity
A series of studies have evaluated the antitumor efficacy of this compound in vitro and in vivo:
- In vitro Studies : The compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity. For example, it showed effectiveness against MCF7 (breast cancer) and HeLa (cervical cancer) cells, with mechanisms involving DNA intercalation leading to strand breaks .
- In vivo Studies : Animal models treated with this compound displayed significant tumor reduction compared to control groups. The compound's ability to overcome multidrug resistance was particularly noted in solid tumor models .
Antimicrobial Studies
The compound's antimicrobial properties were assessed using standard disk diffusion methods:
- Efficacy Against Bacteria : It demonstrated effective inhibition against common pathogens such as E. coli and Bacillus subtilis at concentrations as low as 37 mM. This suggests potential applications in treating bacterial infections.
Case Studies
- Case Study 1 : A clinical trial involving patients with advanced solid tumors showed that administration of this compound led to improved overall survival rates compared to traditional chemotherapy regimens.
- Case Study 2 : In a study focusing on drug-resistant bacterial strains, the compound was able to restore sensitivity to antibiotics in vitro, indicating its potential as an adjuvant therapy in infectious diseases.
Q & A
Basic: What are the established synthetic routes for N-(2-(dimethylamino)ethyl)-9-methoxy-1-phenazinecarboxamide?
Methodological Answer:
The compound is synthesized via fluorine-directed ring closure of N-phenyl-3-nitroanthranilic acids to generate phenazine-1-carboxylic acid intermediates. Subsequent coupling with N,N-dimethylethylenediamine in the presence of carbodiimide-based coupling agents (e.g., DCC) yields the target carboxamide. Substituent position (e.g., 9-methoxy) is critical for activity, and regioselective synthesis is achieved through optimized reaction conditions (e.g., temperature, solvent polarity) .
Advanced: How can substituent position and electronic effects be systematically evaluated to enhance antitumor activity?
Methodological Answer:
Structure-activity relationship (SAR) studies should compare 9-substituted derivatives with analogs at other positions (e.g., 2-, 3-, or 7-substituted). Electron-withdrawing groups (e.g., nitro, methoxy) at the 9-position enhance DNA intercalation and cytotoxicity. Computational methods (e.g., DFT for electron affinity calculations) and in vitro assays (e.g., L1210 leukemia cytotoxicity) can quantify substituent effects. Evidence shows 9-methoxy derivatives exhibit superior activity against Lewis lung carcinoma in vivo due to optimized DNA binding kinetics .
Basic: What in vitro and in vivo models are used to assess antitumor efficacy?
Methodological Answer:
Standard models include:
- In vitro : L1210 murine leukemia cell lines for IC₅₀ determination.
- In vivo : P388 leukemia and Lewis lung carcinoma in mice, with endpoints such as tumor regression rates and survival time. For advanced disease models, efficacy is measured by cure rates at optimal dosages (e.g., 60-80 mg/kg) .
Advanced: How can conflicting data on substituent effects be resolved in SAR studies?
Methodological Answer:
Discrepancies may arise from differences in assay conditions (e.g., cell line sensitivity, solvent interactions). To resolve these:
Replicate experiments under standardized protocols (e.g., fixed serum concentration, incubation time).
Use orthogonal assays (e.g., DNA melting temperature analysis vs. ethidium bromide displacement) to confirm intercalation strength.
Apply multivariate statistical analysis to isolate substituent electronic vs. steric contributions .
Basic: What analytical techniques confirm the compound’s structural integrity?
Methodological Answer:
- 1H NMR : Key signals include the methoxy group (δ ~3.9 ppm, singlet) and dimethylaminoethyl protons (δ ~2.2-2.5 ppm, multiplet).
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm deviation from theoretical mass.
- HPLC : Purity >95% using reverse-phase C18 columns and UV detection at 254 nm .
Advanced: What experimental strategies validate DNA intercalation as the primary mechanism of action?
Methodological Answer:
Fluorescence quenching assays : Monitor displacement of ethidium bromide from DNA.
Topoisomerase II inhibition assays : Measure relaxation of supercoiled DNA via gel electrophoresis.
In silico docking : Simulate binding to double-stranded DNA (e.g., d(CGATCG)₂) using AutoDock Vina.
In vivo correlation : Compare activity of intercalators (e.g., doxorubicin) with non-intercalating controls .
Basic: What are the compound’s toxicity profiles in preclinical models?
Methodological Answer:
Acute toxicity is assessed via LD₅₀ in mice, while subchronic studies (14-28 days) evaluate organ-specific toxicity (e.g., hepatic, renal). The 9-methoxy derivative shows selective cytotoxicity with a therapeutic index >5 in Lewis lung models, but dose-dependent myelosuppression is observed at >100 mg/kg .
Advanced: How can pharmacokinetic (PK) properties be optimized for enhanced bioavailability?
Methodological Answer:
Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to improve solubility.
Nanoparticle encapsulation : Use PEGylated liposomes to prolong circulation half-life.
Metabolic stability assays : Incubate with liver microsomes to identify cytochrome P450 liabilities.
PK/PD modeling : Corrogate plasma concentration-time curves with tumor growth inhibition data .
Basic: What spectral challenges arise in characterizing phenazinecarboxamide derivatives?
Methodological Answer:
- NMR complexity : Overlapping aromatic signals (δ 7.5-8.5 ppm) require high-field instruments (≥400 MHz) and COSY/HSQC for assignment.
- HRMS adducts : Sodium/potassium adducts necessitate soft ionization (ESI+) and post-column infusion of ammonium formate .
Advanced: What experimental designs mitigate batch-to-batch variability in antitumor activity?
Methodological Answer:
Strict synthetic controls : Monitor reaction progress via TLC/HPLC and standardize purification (e.g., column chromatography with Rf = 0.3).
Bioassay normalization : Include reference compounds (e.g., mitoxantrone) in each assay plate.
Stability studies : Assess degradation under accelerated conditions (40°C/75% RH) and adjust formulation (e.g., lyophilization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
